2-Pyridin-2-yl-phenylamine dihydrochloride
Overview
Description
2-Pyridin-2-yl-phenylamine dihydrochloride is a chemical compound with the molecular formula C11H12Cl2N2. It is a yellow solid with a molecular weight of 243.14 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-2-yl-phenylamine dihydrochloride typically involves the reaction of pyridine derivatives with aniline derivatives under specific conditions. One common method involves the Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-2-yl-phenylamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, various oxidizing agents, and different types of catalysts. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Scientific Research Applications
2-Pyridin-2-yl-phenylamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of 2-Pyridin-2-yl-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Pyridin-2-yl-phenylamine dihydrochloride include:
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds have similar structures and are used in similar applications.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various biological and pharmaceutical applications.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which allows for unique interactions and applications in scientific research. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
2-pyridin-2-ylaniline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTQTGPALZNQHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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